1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C16H15Cl2N3O and a molecular weight of 336.22
Preparation Methods
The synthesis of 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea typically involves multi-step organic synthesis techniques. One common method includes the reaction of 5-cyclopropylpyridine-3-carbaldehyde with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)thiourea: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)carbamate: This compound has a carbamate group instead of a urea group.
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)amide: This compound contains an amide group instead of a urea group.
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-14-4-3-13(6-15(14)18)21-16(22)20-8-10-5-12(9-19-7-10)11-1-2-11/h3-7,9,11H,1-2,8H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDMSKCDWIVRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.